molecular formula C16H12F2N2O2 B2843903 N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-24-0

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2843903
CAS No.: 941969-24-0
M. Wt: 302.281
InChI Key: CLFJLLPLSFAQIH-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings. The compound is characterized by the presence of a 2,6-difluorobenzyl group and a carboxamide functional group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.

    Introduction of the 2,6-difluorobenzyl group: This step involves the nucleophilic substitution reaction of a 2,6-difluorobenzyl halide with the furo[3,2-b]pyridine core.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an amine or ammonia to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share the pyridine ring and may have similar biological activities.

    Furan derivatives: These compounds contain the furan ring and may exhibit similar chemical reactivity.

    Carboxamide derivatives: These compounds have the carboxamide functional group and may have similar pharmacological properties.

The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-9-5-6-14-13(20-9)7-15(22-14)16(21)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJLLPLSFAQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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